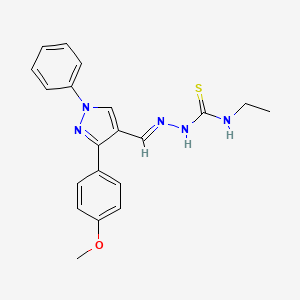

N-Ethyl-2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide

Description

N-Ethyl-2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative featuring a pyrazole core substituted with 4-methoxyphenyl and phenyl groups.

Properties

CAS No. |

477730-99-7 |

|---|---|

Molecular Formula |

C20H21N5OS |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

1-ethyl-3-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea |

InChI |

InChI=1S/C20H21N5OS/c1-3-21-20(27)23-22-13-16-14-25(17-7-5-4-6-8-17)24-19(16)15-9-11-18(26-2)12-10-15/h4-14H,3H2,1-2H3,(H2,21,23,27)/b22-13+ |

InChI Key |

QOMGYUBPSJVFCL-LPYMAVHISA-N |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Canonical SMILES |

CCNC(=S)NN=CC1=CN(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide typically involves the condensation of appropriate hydrazinecarbothioamide derivatives with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-Ethyl-2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.

Biology: Studies explore its effects on cellular processes and its potential as a tool for biological research.

Mechanism of Action

The mechanism of action of N-Ethyl-2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound shares structural motifs with several hydrazinecarbothioamide derivatives. Key comparisons include:

Triazole- and Pyrazole-Based Analogs

- Compound 3 (from ): Features a 1,2,3-triazole core instead of pyrazole. The substituents include a 4-nitrophenyl group and a methyl group, with an 88% synthesis yield. The Z-configuration of the hydrazone linkage was confirmed via X-ray diffraction .

- Compound in : Contains a pyrimidinyl group and exhibits a dihedral angle of 86.8° between the hydrazinecarbothioamide group and the benzene ring.

- Compound 7e (from ): Includes a 4-methoxyphenyl group linked to a triazine ring. Its synthesis involves condensation with cyanacetic ester in methanol, yielding a pale-yellow powder with a defined melting point.

Substituent-Driven Geometric Variations

- highlights that substituents like trichlorophenyl or fluorophenyl groups introduce large twist angles (44–65°) between hydrazone and aromatic groups, reducing co-planarity. In contrast, analogs with methoxyphenyl or methyl groups (e.g., ) exhibit greater planarity, which may enhance π-π stacking in crystal lattices .

Spectroscopic and Crystallographic Characterization

- NMR and IR : All compounds (e.g., ) show characteristic signals for hydrazone (–NH–N=) and thioamide (–C=S) groups. Methoxy substituents (as in the target compound) produce distinct ¹H NMR singlets near δ 3.8 ppm .

- X-ray Diffraction : Co-planarity in analogs like ’s fluorophenyl derivatives facilitates intermolecular hydrogen bonding (e.g., O–H···S in ), enhancing crystal stability. The target compound’s methoxyphenyl group may promote similar interactions .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.